molecular formula C19H15N3O2S B11147285 N-{2-[(E)-1-cyano-2-(furan-2-yl)ethenyl]-4-phenyl-1,3-thiazol-5-yl}propanamide

N-{2-[(E)-1-cyano-2-(furan-2-yl)ethenyl]-4-phenyl-1,3-thiazol-5-yl}propanamide

Cat. No.: B11147285
M. Wt: 349.4 g/mol
InChI Key: MPGUYHFUFRAYFC-SDNWHVSQSA-N
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Description

N-{2-[(1E)-1-CYANO-2-(FURAN-2-YL)ETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}PROPANAMIDE is a complex organic compound that features a unique combination of functional groups, including a cyano group, a furan ring, a thiazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1E)-1-CYANO-2-(FURAN-2-YL)ETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a condensation reaction with a furan-2-carbaldehyde derivative.

    Formation of the cyano group: This can be done through a Knoevenagel condensation reaction using malononitrile.

    Final coupling: The final step involves coupling the intermediate with propanamide under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1E)-1-CYANO-2-(FURAN-2-YL)ETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using corresponding halogenating or nitrating agents.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-{2-[(1E)-1-CYANO-2-(FURAN-2-YL)ETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-{2-[(1E)-1-CYANO-2-(FURAN-2-YL)ETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}PROPANAMIDE exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyano group and thiazole ring are known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(1E)-1-CYANO-2-(FURAN-2-YL)ETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}PROPANAMIDE is unique due to its combination of functional groups, which provides a diverse range of chemical reactivity and potential applications. The presence of both a cyano group and a thiazole ring in the same molecule is particularly noteworthy, as it allows for interactions with a wide variety of biological targets and chemical reagents.

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-[(E)-1-cyano-2-(furan-2-yl)ethenyl]-4-phenyl-1,3-thiazol-5-yl]propanamide

InChI

InChI=1S/C19H15N3O2S/c1-2-16(23)21-19-17(13-7-4-3-5-8-13)22-18(25-19)14(12-20)11-15-9-6-10-24-15/h3-11H,2H2,1H3,(H,21,23)/b14-11+

InChI Key

MPGUYHFUFRAYFC-SDNWHVSQSA-N

Isomeric SMILES

CCC(=O)NC1=C(N=C(S1)/C(=C/C2=CC=CO2)/C#N)C3=CC=CC=C3

Canonical SMILES

CCC(=O)NC1=C(N=C(S1)C(=CC2=CC=CO2)C#N)C3=CC=CC=C3

Origin of Product

United States

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